2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid
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Overview
Description
2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is characterized by the presence of a mesityl group, a thiazole ring, and an acetic acid moiety, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole compounds .
Scientific Research Applications
2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Mesityl-2-propionamidothiazol-5-yl)acetic acid include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the mesityl group, thiazole ring, and acetic acid moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific applications .
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[2-(propanoylamino)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-5-13(20)18-17-19-16(12(23-17)8-14(21)22)15-10(3)6-9(2)7-11(15)4/h6-7H,5,8H2,1-4H3,(H,21,22)(H,18,19,20) |
InChI Key |
WBEPTLZDQHEGHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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